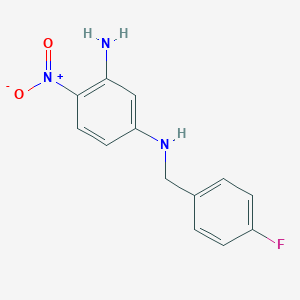

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is an organic compound which is used in a variety of scientific research applications. It is a derivative of nitrobenzene and is composed of two aromatic rings, a nitro group, and an amine group. This compound has unique properties which make it useful for various scientific applications, such as in the synthesis of pharmaceuticals, in the study of enzymes, and in the characterization of proteins.

Applications De Recherche Scientifique

Synthesis and DNA Interactions : N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine has been used in the synthesis of phosphazene derivatives. These compounds show interactions with plasmid DNA, suggesting potential applications in genetic studies or drug development (Tanrıkulu et al., 2019).

Cadmium(II) Schiff-base Complexes : The compound has been utilized in the synthesis of Schiff-base macrocyclic complexes involving cadmium. These complexes have potential applications in areas like material science and coordination chemistry (Keypour et al., 2008).

Corrosion Inhibition : A study found that derivatives of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine act as corrosion inhibitors for mild steel, indicating applications in industrial processes and materials protection (Singh & Quraishi, 2016).

Biological Activity and DFT Studies : This compound is involved in the synthesis of cyclotetraphosphazene, which shows activity against certain bacteria and cancer cell lines. Its interaction with DNA has also been studied, demonstrating potential biomedical applications (Elmas et al., 2020).

Hole Transporting Materials in OLEDs : The compound has been used to synthesize polyimides with potential as hole transporting materials in organic light-emitting diodes (OLEDs), highlighting its importance in electronics and display technologies (Iqbal et al., 2016).

Thermal Stability and Electrochemical Properties : Studies have shown that polymers derived from N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine possess high thermal stability and electrochemical properties, making them suitable for advanced technological applications (Ghaemy et al., 2012).

Antibacterial and Antifungal Activities : Derivatives of this compound have been tested for their antibacterial and antifungal properties, indicating potential uses in medical and pharmaceutical fields (Elmas et al., 2017).

Suppression of Inflammatory Responses : A related aromatic diamine compound has been found to suppress nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, which may have implications for treating inflammatory diseases (Shin et al., 2005).

Propriétés

IUPAC Name |

1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRAXSCMDDBKRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602350 |

Source

|

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine | |

CAS RN |

1263404-74-5 |

Source

|

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)